

# Midostaurin pulmonary toxicity interstitial lung disease monitoring

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Evidence on Pulmonary Toxicity

An analysis of the FDA Adverse Event Reporting System (FAERS) database aimed to identify unexpected adverse events for the FLT3 inhibitors gilteritinib and midostaurin in a real-world setting. The key findings related to pulmonary toxicity are summarized below [1]:

| Drug         | Unexpected Adverse Event Signals Identified                                                                                                        | Status of Interstitial Lung Disease |
|--------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|
| Gilteritinib | 29 signals not mentioned in its official labeling, including <b>interstitial lung disease</b> , cerebral hemorrhage, and tumor lysis syndrome [1]. | <b>Positive Signal Detected</b>     |
| Midostaurin  | 24 signals not listed in its official labeling, including neutropenic colitis, neutropenic sepsis, and septic shock [1].                           | <b>No Signal Reported</b>           |

This study highlights that while ILD was an unexpected signal for gilteritinib, the FAERS analysis for midostaurin did not detect a similar signal, instead identifying other serious events like infections and septic shock [1].

> **Important Limitations:** The FAERS database contains spontaneous reports, which can have potential for **underreporting, overreporting, and lack of proven causal relationship** [1]. This signal does not calculate incidence and requires validation through more rigorous pharmacoepidemiology studies [1].

## Proposed Monitoring Protocol for Pulmonary Toxicity

Given the seriousness of drug-induced ILD and its association with other oncology drugs, implementing a monitoring plan is scientifically justified. The following workflow outlines a protocol for monitoring pulmonary status in patients on midostaurin.





[Click to download full resolution via product page](#)

The corresponding methodology for this monitoring workflow is as follows:

- **Baseline Assessment (Prior to Treatment Initiation) [2]:**
  - **Pulmonary Function Tests (PFTs):** Conduct to establish a baseline of the patient's lung capacity and function.
  - **High-Resolution CT (HRCT) Scan:** Perform a baseline scan of the chest to capture the initial state of the lung parenchyma.
- **Patient Education:**
  - Prior to starting treatment, educate the patient to immediately report any new or worsening respiratory symptoms such as **dyspnea (shortness of breath), dry cough, or fever** [1].
- **Ongoing Monitoring and Action:**
  - **Routine Visits:** At each clinical visit, actively assess the patient for the emergence of respiratory symptoms [1].
  - **Symptom-Triggered Investigation:** If new or worsening symptoms develop:
    - **Immediately pause** midostaurin treatment.
    - **Perform a diagnostic HRCT** scan to look for patterns consistent with drug-induced lung injury [1].
    - If radiological findings support a diagnosis of drug-induced ILD, **manage the event as a pulmonary toxicity**.
    - If no such findings are present, consider alternative diagnoses and continue monitoring upon resumption of therapy.

## Key Takeaways for Researchers

- **Distinguish Drug-Specific Profiles:** The FAERS data highlights the importance of differentiating the safety profiles of even closely related drugs. Gilteritinib showed a signal for ILD, whereas midostaurin's unexpected signals pointed toward different serious adverse events [1].
- **Monitor Proactively Despite Labeling:** The absence of a warning on a drug's official label does not preclude the possibility of rare adverse events. Proactive monitoring and reporting in clinical trials and post-marketing studies are crucial for identifying these signals [1].
- **Validate with Further Studies:** Signals from spontaneous reporting systems require confirmation through dedicated pharmacoepidemiology studies to establish causality and determine true incidence rates [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Unveiling unexpected adverse events [pmc.ncbi.nlm.nih.gov]
2. Midostaurin: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

To cite this document: Smolecule. [Midostaurin pulmonary toxicity interstitial lung disease monitoring]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b535430#midostaurin-pulmonary-toxicity-interstitial-lung-disease-monitoring>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)